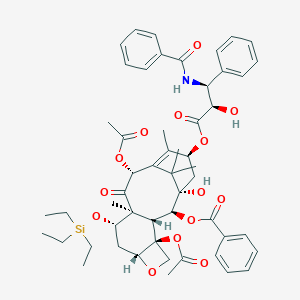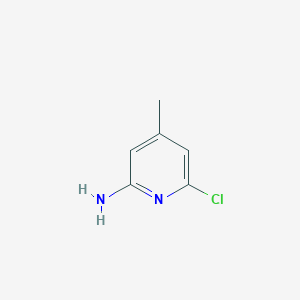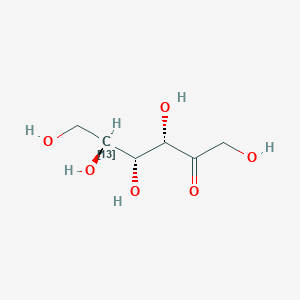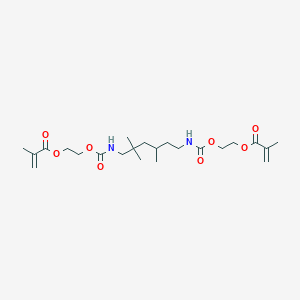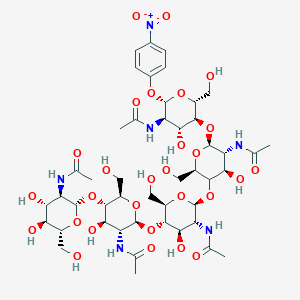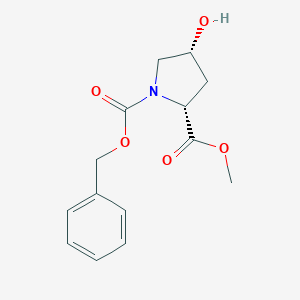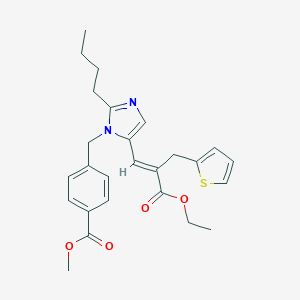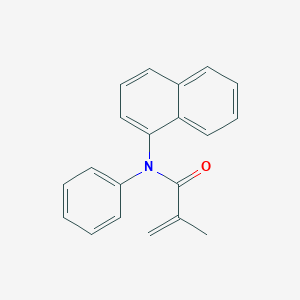
N-(1-Naphthyl)-N-phenylmethacrylamide
Übersicht
Beschreibung
“N-(1-Naphthyl)ethylenediamine” is an organic compound that is commercially available as part of Griess reagents . It is used in the quantitative inorganic analysis of nitrates, nitrite, and sulfonamide in blood, using the Griess test .
Synthesis Analysis
This compound can be prepared by the reaction of 1-naphthylamine with 2-chloroethanamine . It is commercially available as the dihydrochloride salt .Molecular Structure Analysis
The molecular structure of “N-(1-Naphthyl)ethylenediamine” is represented by the linear formula: C10H7NHCH2CH2NH2 .Chemical Reactions Analysis
“N-(1-Naphthyl)ethylenediamine” undergoes most reactions typical to naphthylamine and primary amines such as diazotation . Similar to its analog ethylenediamine, it can also act as a bidentate ligand to give several coordination compounds .Physical and Chemical Properties Analysis
“N-(1-Naphthyl)ethylenediamine” is an off-white crystalline solid . It has a melting point of 194-198 °C (dec.) (lit.) and is soluble in water .Wissenschaftliche Forschungsanwendungen
1. Polymerization and Tacticity Studies
- N-(1-Naphthyl)-N-phenylmethacrylamide has been studied in the context of polymerization. Research by Nishino, Nakahata, and Sakaguchi (1971) indicates that polymers containing aromatic substituents like this compound are more isotactic than conventional poly(methyl methacrylate) (PMMA), especially when prepared in certain solvents. This research highlights its role in creating polymers with specific structural characteristics (Nishino, Nakahata, & Sakaguchi, 1971).
2. Telomerization and Polymer Characteristics
- The radical telomerization of aryl methacrylates, including this compound, was investigated by Kimura, Nakanishi, and Hamashima (1986). They found that the telomerization process of these aryl methacrylates showed similar product distributions and tacticity as those of methyl methacrylate, but without formation of lactones. These findings contribute to understanding the reactivity and properties of polymers derived from this compound (Kimura, Nakanishi, & Hamashima, 1986).
3. Antioxidant Activity and DNA Cleavage Protection
- Research on naphthyl hydroxamic acid derivatives, which are structurally related to this compound, has shown significant antioxidant potential. Singh, Khare, and Pande (2014) demonstrated that these compounds are capable of inhibiting free radical mediated DNA damage. This research suggests potential biomedical applications of compounds structurally related to this compound (Singh, Khare, & Pande, 2014).
4. Electron Transport in Organic Compounds
- In a study by Tse, Kwok, and So (2006), this compound-related naphthylamine-based compounds were found to exhibit electron transporting abilities. This is significant for applications in organic electronics and optoelectronics, where such materials can be used in light-emitting diodes and other devices (Tse, Kwok, & So, 2006).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-methyl-N-naphthalen-1-yl-N-phenylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO/c1-15(2)20(22)21(17-11-4-3-5-12-17)19-14-8-10-16-9-6-7-13-18(16)19/h3-14H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLVLNPMGKHGHJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)N(C1=CC=CC=C1)C2=CC=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10404297 | |
| Record name | N-(1-Naphthyl)-N-phenylmethacrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10404297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141029-31-4 | |
| Record name | N-(1-Naphthyl)-N-phenylmethacrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10404297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




